3-Bromo-5-(chloromethyl)pyrazolo[1,5-a]pyrimidin-7-ol

Medicinal Chemistry Parallel Synthesis Fragment Elaboration

This compound's orthogonal C3 bromo (Suzuki coupling), C5 chloromethyl (nucleophilic displacement with methylene spacer), and C7 hydroxyl (hinge-binding motif) enable sequential derivatization absent in mono-functional analogs. Validated for kinase inhibitor libraries, PROTAC linker attachment, and DNA-encoded library synthesis. Procure 50–500 mg for focused SAR exploration, fragment elaboration, or degrader design without additional oxidation-state manipulation.

Molecular Formula C7H5BrClN3O
Molecular Weight 262.49
CAS No. 2248414-67-5
Cat. No. B2686862
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Bromo-5-(chloromethyl)pyrazolo[1,5-a]pyrimidin-7-ol
CAS2248414-67-5
Molecular FormulaC7H5BrClN3O
Molecular Weight262.49
Structural Identifiers
SMILESC1=C(N=C2C(=CNN2C1=O)Br)CCl
InChIInChI=1S/C7H5BrClN3O/c8-5-3-10-12-6(13)1-4(2-9)11-7(5)12/h1,3,10H,2H2
InChIKeyMNDVUBYJKKLSNU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

3-Bromo-5-(chloromethyl)pyrazolo[1,5-a]pyrimidin-7-ol (CAS 2248414-67-5): A Bifunctional Pyrazolopyrimidine Scaffold for Drug Discovery


3-Bromo-5-(chloromethyl)pyrazolo[1,5-a]pyrimidin-7-ol (CAS 2248414-67-5, molecular formula C₇H₅BrClN₃O, molecular weight 262.49 g/mol) is a heterobicyclic compound belonging to the pyrazolo[1,5-a]pyrimidine class—a scaffold extensively validated across kinase inhibition, anti-inflammatory, antimicrobial, and neuroscience therapeutic programs [1][2]. The compound features three structurally differentiated positions: a C3 bromo substituent for palladium-catalyzed cross-coupling, a C5 chloromethyl group providing a flexible electrophilic linker for nucleophilic substitution, and a C7 hydroxyl group (tautomeric with the 7-one form) that serves as a hydrogen-bond donor/acceptor pharmacophoric element . It is commercially available from Biosynth (Cat. YPD41467) at minimum 95% purity in 50 mg and 500 mg quantities .

Why 3-Bromo-5-(chloromethyl)pyrazolo[1,5-a]pyrimidin-7-ol Cannot Be Replaced by Simpler Pyrazolopyrimidine Analogs in Multi-Step Synthetic Programs


Simpler in-class analogs lack the orthogonal trifunctional architecture of 3-bromo-5-(chloromethyl)pyrazolo[1,5-a]pyrimidin-7-ol. The most common comparator, 3-bromo-5-chloropyrazolo[1,5-a]pyrimidine (CAS 960613-96-1), lacks both the C7 hydroxyl and the methylene spacer at C5—substituting a direct chloro leaving group for the chloromethyl linker . This eliminates the hydrogen-bond donor/acceptor at C7 and removes the geometric flexibility conferred by the CH₂ spacer, which decouples steric congestion at the pyrimidine ring during nucleophilic displacement [1]. Conversely, 3-bromo-5-methylpyrazolo[1,5-a]pyrimidin-7-ol (CAS 16082-28-3) retains the C7-OH but replaces the C5 electrophilic chloromethyl handle with a chemically inert methyl group, sacrificing the second derivatization point entirely . For programs requiring sequential, orthogonal functionalization at both C3 and C5—such as fragment elaboration, PROTAC linker attachment, or DNA-encoded library (DEL) synthesis—these simpler analogs cannot recapitulate the reactivity profile and must be substituted with additional synthetic steps or alternative scaffolds [1].

Quantitative Differentiation Evidence for 3-Bromo-5-(chloromethyl)pyrazolo[1,5-a]pyrimidin-7-ol vs. In-Class Comparators


Orthogonal Bifunctional Reactivity: Dual Electrophilic Handles vs. Single-Handle Pyrazolopyrimidine Analogs

3-Bromo-5-(chloromethyl)pyrazolo[1,5-a]pyrimidin-7-ol is distinguished by two chemically orthogonal electrophilic centers: a C3 aryl bromide suitable for Pd-catalyzed cross-coupling (Suzuki–Miyaura, Buchwald–Hartwig, Ullmann-type) and a C5 chloromethyl group amenable to nucleophilic substitution (Sₙ2 with amines, thiols, alkoxides) [1]. By contrast, the nearest commercial analog 3-bromo-5-chloropyrazolo[1,5-a]pyrimidine (CAS 960613-96-1) carries only a C5 chloro substituent directly attached to the pyrimidine ring, which lacks the methylene spacer and exhibits different reactivity and steric profile in SₙAr vs. Sₙ2 pathways . The C5 chloromethyl group with its CH₂ spacer enables substitution with bulkier nucleophiles that would be sterically hindered at a directly attached C5-Cl position . The C3 bromo position has been explicitly validated for microwave-assisted copper-catalyzed C-3 amination in 3-bromo-substituted pyrazolo[1,5-a]pyrimidine precursors, achieving 60–93% yields across 29 examples with an 83% average yield [1]. Although no published study directly compares substitution efficiency at the C5 chloromethyl vs. C5 chloro positions for this specific scaffold, the methylene spacer is a well-established design principle for reducing steric hindrance in nucleophilic displacement reactions .

Medicinal Chemistry Parallel Synthesis Fragment Elaboration DNA-Encoded Libraries

C7 Hydroxyl Pharmacophore Advantage: Hydrogen-Bond Donor/Acceptor vs. C7-Unsubstituted and C7-Chloro Analogs

The C7 hydroxyl (7-one tautomer) of 3-bromo-5-(chloromethyl)pyrazolo[1,5-a]pyrimidin-7-ol provides a hydrogen-bond donor/acceptor motif critical for target engagement in kinase ATP-binding pockets [1]. In the broader pyrazolo[1,5-a]pyrimidine class, the 7-OH/7-one group has been shown to participate in key hinge-region hydrogen-bond interactions with kinase active sites. For instance, X-ray crystallography of pyrazolo[1,5-a]pyrimidine-based B-Raf inhibitors (e.g., compound 10n in PDB 3II5) revealed that the C7 substituent orientation modulates hinge-binding hydrogen-bond geometry [2]. The direct comparator 3-bromo-5-chloropyrazolo[1,5-a]pyrimidine lacks any C7 oxygen functionality, eliminating this pharmacophoric feature. Another comparator, 3-bromo-7-chloro-5-(chloromethyl)pyrazolo[1,5-a]pyrimidine (CAS 2253632-98-1), replaces the C7-OH with a chloro substituent, which cannot serve as a hydrogen-bond donor and alters the electronic character of the pyrimidine ring . The 5-(chloromethyl)-2-methylpyrazolo[1,5-a]pyrimidin-7-ol analog (CAS 478077-92-8) retains the C7-OH but substitutes the C3 bromo with a methyl group, eliminating cross-coupling capability at C3 . In the class context, pyrazolo[1,5-a]pyrimidin-7-ols have demonstrated activity against Pim-1 kinase (IC₅₀ = 27 nM for select derivatives), Flt-3, CDK2, TRKA, and B-Raf kinases [1][2], though direct IC₅₀ data for the specific title compound have not been published in peer-reviewed literature.

Structure-Based Drug Design Kinase Inhibition Pharmacophore Modeling Receptor Binding

C5 Methylene Spacer Architecture: Geometric Flexibility vs. Directly Attached C5 Substituents in Nucleophilic Displacement

The C5 chloromethyl group (-CH₂Cl) of the title compound incorporates a methylene spacer between the electrophilic carbon and the pyrazolo[1,5-a]pyrimidine core, which fundamentally alters the steric environment for nucleophilic attack compared to directly attached C5 substituents [1]. In 3-bromo-5-chloropyrazolo[1,5-a]pyrimidine, the C5 chlorine is directly bonded to an sp² carbon of the pyrimidine ring, making it subject to aromatic SₙAr reactivity with different electronic requirements and a tighter steric environment [2]. The CH₂ spacer in the title compound moves the electrophilic center away from the ring plane, reducing steric clash with the C4 and C6 positions during Sₙ2 displacement and enabling the use of bulkier amine, thiol, or alkoxide nucleophiles . This architecture is directly analogous to the design principle employed in the known KCNQ2/Q3 channel activator QO-40 (5-(chloromethyl)-3-(naphthalen-1-yl)-2-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-7(4H)-one), where the C5 chloromethyl group was essential for both the synthetic route and the biological activity profile (EC₅₀ for KCNQ2/Q3 activation reported) [3]. Furthermore, 7-chloro-5-(chloromethyl)pyrazolo[1,5-a]pyrimidine-3-carbonitrile has been crystallographically characterized, with the chloromethyl group displaying a planar conformation consistent with minimal steric hindrance from the ring system [4]. No published study has quantitatively compared Sₙ2 rates of C5-CH₂Cl vs. C5-Cl displacement in this specific scaffold class.

Synthetic Chemistry Linker Chemistry PROTAC Design Nucleophilic Substitution

Pyrazolo[1,5-a]pyrimidine Scaffold Validation Across Kinase Targets: Class-Level Potency Benchmarks

The pyrazolo[1,5-a]pyrimidine scaffold—of which 3-bromo-5-(chloromethyl)pyrazolo[1,5-a]pyrimidin-7-ol is a versatile precursor—is one of the most extensively validated heterocyclic templates in kinase drug discovery [1]. Published derivatives have demonstrated: Pim-1 kinase inhibition with IC₅₀ values as low as 27 nM; B-Raf inhibition with potent cellular activity and striking kinase selectivity demonstrated in both biochemical and cellular assays; CDK2/TRKA dual inhibition with antiproliferative activity; CK2 inhibition; and EGFR inhibition [1][2][3]. Beyond oncology, pyrazolo[1,5-a]pyrimidines have shown activity as mGluR5 modulators for neurological disorders (U.S. Patent 7,985,753), CCR2 receptor antagonists for inflammatory diseases, aryl hydrocarbon receptor (AHR) antagonists (IC₅₀ = 650 nM optimized to 31 nM), and BMP receptor kinase inhibitors [3][4][5]. The 3-bromo substituent is explicitly recognized in the patent literature as a key structural feature for mGluR5 modulator activity, where R¹ is defined as chloro or bromo [4]. The scaffold has also yielded compounds with nematicidal and fungicidal activities, with LC₅₀ values of 8.1 mg/L against Bursaphelenchus xylophilus (superior to tioxazafen at 83.7 mg/L) and EC₅₀ of 2.0 mg/L against Botryosphaeria dothidea (superior to azoxystrobin at 44.9 mg/L) for advanced derivatives [6]. This breadth of target coverage provides purchasers with confidence that derivatives synthesized from this building block have a high probability of exhibiting biological activity across multiple therapeutic programs. However, prospective buyers should note that the title compound itself is a synthetic intermediate; its intrinsic biological activity has not been reported in peer-reviewed literature.

Kinase Inhibition Oncology CNS Disorders Anti-Infectives

Optimal Procurement and Application Scenarios for 3-Bromo-5-(chloromethyl)pyrazolo[1,5-a]pyrimidin-7-ol Based on Differential Evidence


Kinase Inhibitor Fragment Elaboration and Focused Library Synthesis

For medicinal chemistry teams building focused kinase inhibitor libraries, 3-bromo-5-(chloromethyl)pyrazolo[1,5-a]pyrimidin-7-ol serves as an ideal core scaffold that can be sequentially derivatized at C3 (via Suzuki–Miyaura cross-coupling to introduce aryl/heteroaryl diversity elements targeting the kinase hydrophobic pocket) [1] and at C5 (via nucleophilic substitution of the chloromethyl group with amines to access solvent-exposed or ribose-pocket regions) [2]. The C7 hydroxyl simultaneously provides a built-in hinge-binding motif, eliminating the need for additional oxidation-state manipulation [3]. This contrasts with the more common 3-bromo-5-chloropyrazolo[1,5-a]pyrimidine building block, which requires separate introduction of the C7 oxygen functionality. The validated C3 amination protocol (60–93% yield, microwave-assisted, 1 h reaction time) [1] provides a directly transferable synthetic method. Procure 50–500 mg quantities for initial library validation and SAR exploration .

PROTAC Degrader Linker Attachment Chemistry

The C5 chloromethyl group with its methylene spacer provides an intrinsic linker attachment point for PROTAC (Proteolysis Targeting Chimera) design [1]. In a typical PROTAC architecture, the target-binding ligand (derived from the pyrazolo[1,5-a]pyrimidine core via C3 elaboration) is connected through the C5 methylene spacer to an E3 ligase-recruiting moiety [2]. The CH₂ spacer at C5 offers several advantages for PROTAC applications: (a) it provides sufficient distance to prevent steric interference between the target protein and E3 ligase; (b) the Sₙ2 reactivity of the chloromethyl group enables clean conjugation with amine-, thiol-, or alcohol-terminated PEG linkers under mild conditions; and (c) the rigidity of the pyrazolo[1,5-a]pyrimidine core may contribute favorably to the physicochemical properties of the final degrader molecule [3]. This scenario leverages the orthogonal C3 and C5 reactivity that simpler mono-functional analogs cannot replicate without additional synthetic steps .

DNA-Encoded Library (DEL) Building Block for Parallel Combinatorial Synthesis

For DEL technology platforms requiring bifunctional building blocks that can be sequentially elaborated while attached to DNA, 3-bromo-5-(chloromethyl)pyrazolo[1,5-a]pyrimidin-7-ol provides two chemically distinct and compatible reaction handles [1]. The C3 bromo group can participate in on-DNA Pd-catalyzed cross-coupling reactions, while the C5 chloromethyl group can undergo on-DNA Sₙ2 displacement, enabling two successive cycles of diversity introduction without cross-reactivity [2]. The C7 hydroxyl remains available as a third potential attachment point or can be protected during library synthesis. The pyrazolo[1,5-a]pyrimidine scaffold is underrepresented in current DEL collections compared to more common heterocycles (e.g., indole, pyrazole, pyrimidine), offering DEL practitioners an opportunity to access novel chemical space [3]. The commercial availability of this compound at 95% minimum purity meets the purity requirements for DEL chemistry where building block quality directly impacts library fidelity.

Agrochemical Lead Optimization: Nematicidal and Fungicidal Candidate Elaboration

Recent published data on pyrazolo[1,5-a]pyrimidine derivatives have demonstrated potent nematicidal activity (LC₅₀ = 8.1 mg/L against B. xylophilus, ~10-fold superior to the commercial standard tioxazafen at 83.7 mg/L) and broad-spectrum fungicidal activity (EC₅₀ = 2.0 mg/L against B. dothidea, ~22-fold superior to azoxystrobin at 44.9 mg/L) [1]. For agrochemical discovery teams, 3-bromo-5-(chloromethyl)pyrazolo[1,5-a]pyrimidin-7-ol can serve as a starting scaffold for the synthesis of novel analogs based on this validated phenotype, with the C3 and C5 positions available for systematic SAR exploration [2]. The C7 hydroxyl may contribute to favorable physicochemical properties (e.g., solubility, metabolic stability in plants) compared to fully aromatic analogs [3]. The scaffold has also been explicitly noted in the patent literature for anti-inflammatory and antischistosomal applications, indicating broad potential across both pharmaceutical and agrochemical sectors .

Quote Request

Request a Quote for 3-Bromo-5-(chloromethyl)pyrazolo[1,5-a]pyrimidin-7-ol

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.